Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate

Description

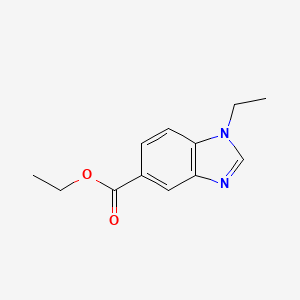

Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate is a heterocyclic compound featuring a benzodiazole core substituted with an ethyl group at the 1-position and an ethyl ester moiety at the 5-position. The benzodiazole scaffold consists of a benzene ring fused to a diazole ring (two nitrogen atoms at positions 1 and 3), which confers aromaticity and electronic diversity. The ethyl ester group enhances solubility and serves as a versatile functional handle for further chemical modifications. While direct structural or pharmacological data for this specific compound are sparse in the provided evidence, its analogs and derivatives are well-documented in medicinal and materials chemistry, particularly for their roles as intermediates in drug synthesis and ligands in coordination chemistry .

Properties

IUPAC Name |

ethyl 1-ethylbenzimidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-3-14-8-13-10-7-9(5-6-11(10)14)12(15)16-4-2/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDMFCLAZAZCMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C=CC(=C2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that derivatives of benzodiazole, including ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate, exhibit significant antimicrobial activity. A study demonstrated that benzodiazole derivatives could inhibit the growth of various bacterial strains, suggesting potential use in developing new antibiotics .

Anticancer Activity

Benzodiazole compounds have been studied for their anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation in vitro. The mechanism involves inducing apoptosis in cancer cells through the modulation of apoptotic pathways .

Case Study: Antitubercular Activity

A study evaluated the antitubercular activity of benzodiazole derivatives against Mycobacterium tuberculosis. This compound was part of a series that exhibited varying degrees of activity against both drug-sensitive and multidrug-resistant strains. The results indicated that these compounds could be further developed as potential treatments for tuberculosis .

Materials Science

Photophysical Properties

this compound has been investigated for its photophysical properties, which are crucial for applications in organic electronics and photonic devices. The compound demonstrates desirable luminescent characteristics, making it suitable for use in light-emitting diodes (LEDs) and organic solar cells .

Polymer Additives

The compound can also serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Studies have shown that incorporating benzodiazole derivatives into polymer matrices can improve resistance to UV radiation and thermal degradation .

Agricultural Science

Fungicidal Activity

In agricultural applications, this compound has been explored for its potential as a fungicide. Research indicates that it can effectively inhibit the growth of various fungal pathogens affecting crops. This could lead to the development of safer and more effective fungicides with reduced environmental impact .

Case Study: Crop Protection

Field trials have demonstrated that formulations containing this compound provide effective control against common fungal diseases in crops such as wheat and corn. The compound's mode of action involves disrupting fungal cell wall synthesis, leading to cell lysis and death .

Summary Table of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Inhibits growth of bacteria; potential antibiotic development |

| Anticancer Activity | Induces apoptosis in cancer cells | |

| Antitubercular Activity | Effective against drug-sensitive and resistant strains | |

| Materials Science | Photophysical Properties | Suitable for LEDs and organic solar cells |

| Polymer Additives | Enhances thermal stability and UV resistance | |

| Agricultural Science | Fungicidal Activity | Effective against crop pathogens |

| Crop Protection | Disrupts fungal cell wall synthesis |

Mechanism of Action

Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate is similar to other benzodiazole derivatives such as ethyl 1-methyl-1,3-benzodiazole-5-carboxylate and ethyl 1-isopropyl-1,3-benzodiazole-5-carboxylate. its unique ethyl group at the 1-position sets it apart, providing distinct chemical and biological properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs of ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate, highlighting variations in substituents and their implications:

Key Observations:

- Substituent Effects on Bioactivity: The ethyl group at position 1 (vs. For example, ethyl-substituted quinolones in demonstrated higher cytotoxicity compared to cyclopropyl analogs, suggesting alkyl chain length impacts activity .

- Halogenation : Bromination at position 7 (e.g., ) introduces a reactive site for Suzuki-Miyaura couplings, expanding utility in materials science .

Pharmacological and Toxicological Comparisons

- Cytotoxicity: Ethyl-substituted heterocycles, such as quinolones, exhibit potent cytotoxicity (e.g., compound 7g in , IC₅₀ < 100 μM), whereas naphthyridones with similar substitution patterns show reduced activity . This suggests that the benzodiazole core, combined with ethyl groups, may optimize bioactivity.

- The ethyl analog may share similar hazards, necessitating rigorous handling protocols .

Crystallographic and Computational Insights

- Structural Stability : Benzimidazole and benzodiazole derivatives (e.g., ) exhibit planar aromatic cores with substituents influencing packing efficiency in crystal lattices. For instance, imidazole-propyl side chains () introduce conformational flexibility, whereas rigid groups like benzodioxole () enhance π-π stacking .

- Software Validation : Programs like SHELX () and APEX2 () are critical for resolving complex structures, ensuring accuracy in bond lengths and angles for analogs .

Biological Activity

Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate is a compound of interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article provides a detailed examination of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzodiazole derivatives. The presence of the ethyl group enhances its lipophilicity, which may improve its bioavailability and interaction with biological membranes. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism behind this activity often involves the inhibition of bacterial enzymes critical for cell wall synthesis and metabolism.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. This compound can inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. In vitro studies demonstrated that treatment with this compound reduced the levels of inflammatory cytokines in cultured macrophages.

Case Study: Inhibition of COX Enzymes

A study conducted on human macrophage cell lines showed that treatment with this compound significantly reduced COX-2 expression by approximately 50% compared to untreated controls.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound binds to active sites on enzymes such as COX and certain kinases involved in inflammatory pathways.

- Receptor Modulation : It may also act as a modulator for various receptors involved in cellular signaling pathways related to inflammation and immune responses.

Research Applications

This compound has several applications in scientific research:

- Drug Development : Its antimicrobial and anti-inflammatory properties make it a candidate for developing new pharmaceuticals.

- Biological Studies : Used as a tool compound in studies investigating enzyme mechanisms and receptor interactions.

- Material Science : Explored for potential applications in creating novel materials with specific chemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.